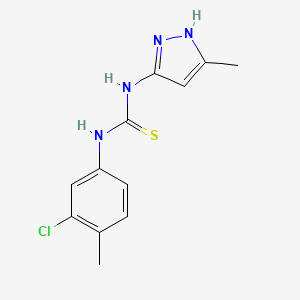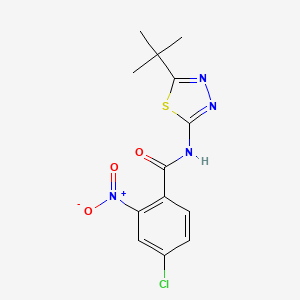![molecular formula C14H15N3S B5880473 N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on various biological processes, including cell differentiation, proliferation, and apoptosis. In
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the major research areas is cancer treatment, where N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells. N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has also been studied for its role in neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta plaques in the brain. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been studied for its effects on stem cell differentiation and tissue regeneration.
Wirkmechanismus
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide exerts its effects by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various transmembrane proteins, including Notch receptors. By inhibiting gamma-secretase, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide prevents the cleavage of Notch receptors, which leads to the downregulation of downstream signaling pathways. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide inhibits cell proliferation and induces apoptosis by downregulating the Notch signaling pathway. In neurodegenerative diseases, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide reduces the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been shown to promote stem cell differentiation and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has several advantages for lab experiments, including its well-established synthesis method, its specificity for gamma-secretase inhibition, and its potential therapeutic applications in various fields of research. However, there are also limitations to using N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further research to determine optimal dosage and administration methods.
Zukünftige Richtungen
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide. One area of research is the development of more specific and potent gamma-secretase inhibitors that can be used in clinical settings. Another area of research is the optimization of dosage and administration methods for N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide in various therapeutic applications. Additionally, further research is needed to explore the potential off-target effects and toxicity of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide, as well as its effects on other signaling pathways and biological processes. Overall, N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has significant potential as a therapeutic agent in various fields of research, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide involves the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarbothioamide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method of N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide has been well-established and is commonly used in scientific research.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-17(2)12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJITVXQTCIXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)


![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)